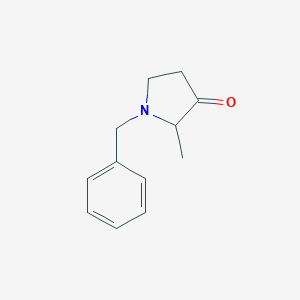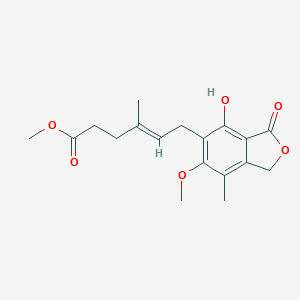
ミコフェノレートモフェチル
概要
説明
Methyl mycophenolate, also known as MMF, is an immunosuppressant drug used to prevent and treat organ transplant rejection. It is a prodrug of mycophenolic acid, a compound that acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine monophosphate (GMP). MMF is also used to treat autoimmune diseases, such as rheumatoid arthritis and Crohn's disease.
科学的研究の応用
インフルエンザA型ウイルスの阻害
MAEは、インビトロおよびインビボの両方で、インフルエンザA型ウイルスのさまざまな株の複製を阻害することが判明しています . これは、吸着後のウイルス感染のいくつかの段階をブロックすることができ、細胞のAkt-mTOR-S6K経路を活性化することによってウイルス複製を阻害することもできます . 重要なことに、MAEの経口治療は、肺炎の症状を大幅に改善し、肺のウイルス力価を低下させ、マウスの生存率を向上させることができます .
免疫抑制活性
ミコフェノール酸(MPA)は、MAEの由来となるものであり、免疫抑制化学療法に使用される強力なイノシン5'-モノリン酸デヒドロゲナーゼ(IMPDH)阻害剤です . MPAの2-モルホリノエチルエステルプロドラッグであるミコフェノレートモフェチル(MMF)は、臓器移植における拒絶反応を防ぐために使用されるよく知られた免疫抑制剤です . MAEを含むすべてのMPA誘導体は、有望な免疫抑制活性を示しており、臓器移植や自己免疫疾患のための潜在的な薬物リードとなっています .
治療薬モニタリング
ミコフェノレートモフェチル(MMF)およびミコフェノレートナトリウムは、固体臓器移植を受けた患者に一般的に処方される免疫抑制薬であり、血漿中のMPAを評価することによってモニタリングできます . これにより、これらの薬物の治療薬モニタリング(TDM)が可能になり、患者が適切な用量を確実に受けられるようになります .
作用機序
Target of Action
Methyl mycophenolate, also known as Mycophenolate mofetil (MMF), is a prodrug of mycophenolic acid (MPA). It primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .
Mode of Action
Methyl mycophenolate acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes, thereby inhibiting their proliferation . This results in the suppression of cell-mediated immune responses and antibody formation .
Biochemical Pathways
The inhibition of IMPDH by MPA disrupts the de novo pathway of guanine nucleotide synthesis, which is the primary source of these nucleotides for lymphocytes . This disruption leads to a decrease in DNA and RNA synthesis, thereby suppressing the proliferation of T and B lymphocytes .
Pharmacokinetics
Methyl mycophenolate is rapidly absorbed in the small intestine . The maximum concentration of its active metabolite, MPA, is attained 60 to 90 minutes following an oral dose . The average bioavailability of orally administered mycophenolate mofetil was found to be 94% . Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of mycophenolate .
Result of Action
The action of Methyl mycophenolate leads to higher rates of successful transplantation by preventing the rejection of kidney, heart, or liver transplants . It also helps in the treatment of nephritis and other complications of autoimmune diseases . The drug’s action results in the suppression of the immune system, thereby preventing the body from attacking the transplanted organ or its own tissues in the case of autoimmune diseases .
Action Environment
The efficacy and stability of Methyl mycophenolate can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can affect the drug’s action . Additionally, factors like patient’s renal function, serum albumin levels, sex, and ethnicity can also influence the compound’s action .
Safety and Hazards
将来の方向性
Mycophenolate is widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases, including systemic lupus erythematosus (SLE), systemic sclerosis (SSc), inflammatory myopathies, and some systemic vasculitides . It is also used in patients who have received kidney transplants and other solid organ transplants .
生化学分析
Biochemical Properties
Methyl mycophenolate acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, methyl mycophenolate disrupts purine metabolism, leading to a reduction in the proliferation of T and B lymphocytes .
Cellular Effects
Methyl mycophenolate has a broad impact on cellular functions. It suppresses the immune response by inhibiting lymphocyte proliferation, thereby preventing the formation of antibodies that could lead to transplant rejection . It also modulates the function of other immune and non-immune cells, which may contribute to its therapeutic effects .
Molecular Mechanism
The active form of methyl mycophenolate, mycophenolic acid (MPA), exerts its effects at the molecular level by binding to and inhibiting the enzyme IMPDH . This inhibition disrupts the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed .
Temporal Effects in Laboratory Settings
The effects of methyl mycophenolate can change over time in laboratory settings. For instance, the drug’s impact on glial proliferation and apoptosis after excitotoxic injury has been shown to vary at different time points post-injury .
Dosage Effects in Animal Models
The effects of methyl mycophenolate can vary with different dosages in animal models. For example, in dogs, the commonly used dosage of 10 mg/kg twice a day has been reported to be effective, but higher doses often result in unacceptable gastrointestinal toxicity .
Metabolic Pathways
Methyl mycophenolate is involved in the purine metabolic pathway. It inhibits the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides .
Transport and Distribution
It is known that the drug is rapidly absorbed and primarily metabolized in the liver, with renal excretion .
特性
IUPAC Name |
methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXRQFLATDNYSS-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112946 | |
| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31858-66-9 | |
| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31858-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl mycophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL MYCOPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research focuses on mycophenolic acid β-D-glucuronide, synthesized using methyl mycophenolate. Why is this synthesis route significant, and how does methyl mycophenolate contribute to the final compound's activity?
A1: The study explores a novel approach to synthesize mycophenolic acid β-D-glucuronide [] using methyl mycophenolate as a starting material. This is significant because the final compound demonstrated notable antitumor activity against Ehrlich solid tumors in mice []. While the paper doesn't delve into the specific mechanism behind the antitumor activity of the synthesized glucuronide, it suggests that the activity may be linked to the release of mycophenolic acid upon hydrolysis by β-glucuronidase [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
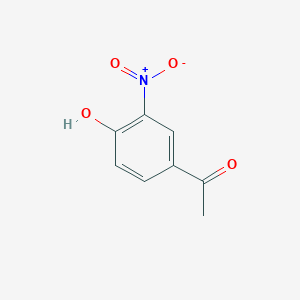
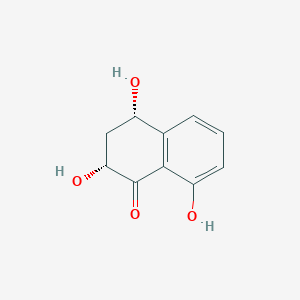

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
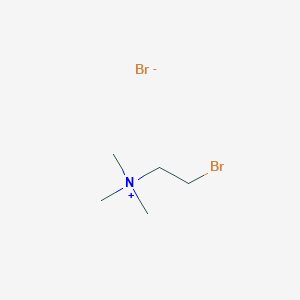
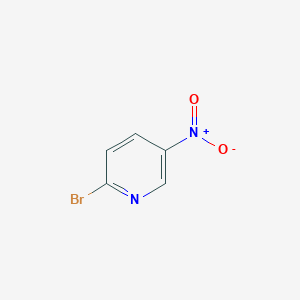
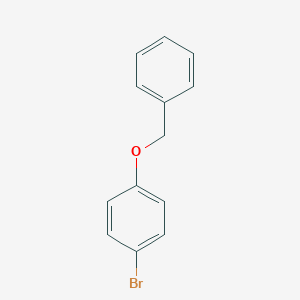



![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)

